methyl 3-(1H-indol-2-yl)benzoate
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Overview
Description
Methyl 3-(1H-indol-2-yl)benzoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound features a benzoate ester linked to an indole moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-2-yl)benzoate typically involves the condensation of indole derivatives with benzoic acid or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . Another approach involves the use of polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to synthesize this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-indol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are commonly used.
Major Products Formed
The major products formed from these reactions include oxindoles, aminoindoles, and various substituted indole derivatives .
Scientific Research Applications
Methyl 3-(1H-indol-2-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(1H-indol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with bacterial proteins, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
- N-((1-methyl-1H-indol-3-yl)methyl) derivatives
- Benzofuro[3,2-b]indole derivatives
Uniqueness
Methyl 3-(1H-indol-2-yl)benzoate is unique due to its specific ester linkage and the presence of both indole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C16H13NO2 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 3-(1H-indol-2-yl)benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)17-15/h2-10,17H,1H3 |
InChI Key |
KYRGKTWKSJGGGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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